4,5-Dichloro-2-methylbenzaldehyde
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Overview
Description
4,5-Dichloro-2-methylbenzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an aldehyde functional group. The molecular formula of this compound is C8H6Cl2O, and it has a molecular weight of 189.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-methylbenzaldehyde can be synthesized through various methods. One common method involves the formylation of 4,5-dichloro-2-methylbenzene using dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as catalysts . The reaction typically takes place under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4,5-Dichloro-2-methylbenzoic acid.
Reduction: 4,5-Dichloro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the methyl group.
4-Methoxy-2-methylbenzaldehyde: Similar structure but has a methoxy group instead of chlorine atoms.
Uniqueness
4,5-Dichloro-2-methylbenzaldehyde is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSEJGMGNLZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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